molecular formula C14H12ClN B171237 p-Chlorobenzylidene-benzyl-amine CAS No. 13540-93-7

p-Chlorobenzylidene-benzyl-amine

Cat. No.: B171237
CAS No.: 13540-93-7
M. Wt: 229.7 g/mol
InChI Key: BZBIJDZJMFLHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Chlorobenzylidene-benzyl-amine (IUPAC name: N-[(4-chlorophenyl)methylene]benzenamine) is a Schiff base characterized by a benzylidene group linked to a 4-chlorophenyl moiety and an aniline derivative. Its molecular formula is C₁₃H₁₀ClN, with a molecular weight of 215.68 g/mol . Key physicochemical properties derived from computational methods include:

  • Enthalpy of formation (ΔfH°gas): 195.78 kJ/mol (Joback method)
  • Vaporization enthalpy (ΔvapH°): 59.67 kJ/mol (Joback method)
  • Octanol-water partition coefficient (logP): 3.959 (Crippen method)
  • Boiling point (Tboil): 692.17 K (~419°C)
  • Critical temperature (Tc): 950.78 K .

The compound’s planar structure and conjugated π-system contribute to its stability, while the chlorine substituent enhances lipophilicity and influences electronic properties .

Properties

CAS No.

13540-93-7

Molecular Formula

C14H12ClN

Molecular Weight

229.7 g/mol

IUPAC Name

N-benzyl-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C14H12ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2

InChI Key

BZBIJDZJMFLHDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen Variation: Brominated analogues (e.g., C₁₄H₁₁NBr₂) exhibit lower boiling points (325°C vs. 419°C) despite higher molecular weights, likely due to weaker intermolecular forces compared to chlorinated derivatives .
  • Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., C₁₈H₁₈ClN₃O₃) show reduced electron density at the imine bond, increasing susceptibility to hydrolysis .

Structural Modifications and Reactivity

  • Heterocyclic Incorporation: Isoxazole-containing derivatives (C₁₂H₁₂ClN₃O) introduce nitrogen and oxygen atoms, enhancing dipole interactions and hydrogen-bonding capacity, which may improve solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.